2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Description
This compound is a structurally complex acetamide derivative featuring two distinct pharmacophores:
- A benzenesulfonyl-3-chloroanilino moiety, which introduces sulfonamide functionality and halogenated aromatic properties.
The bromine atom on the benzodioxole ring may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets, while the sulfonamide group could improve solubility and metabolic stability .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClN3O5S/c23-19-11-21-20(31-14-32-21)9-15(19)12-25-26-22(28)13-27(17-6-4-5-16(24)10-17)33(29,30)18-7-2-1-3-8-18/h1-12H,13-14H2,(H,26,28)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGMZRIVOKASKK-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416465 | |
| Record name | AC1NSHLK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5525-62-2 | |
| Record name | AC1NSHLK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide typically involves multiple steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions.
Synthesis of 3-chloroaniline: This involves the chlorination of aniline using chlorine gas or other chlorinating agents.
Coupling reaction: The benzenesulfonyl chloride is reacted with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline.
Formation of the benzodioxol ring: This is synthesized by brominating a suitable precursor to obtain 6-bromo-1,3-benzodioxol.
Condensation reaction: The final step involves the condensation of N-(benzenesulfonyl)-3-chloroaniline with 6-bromo-1,3-benzodioxol-5-carbaldehyde in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl and benzodioxol moieties.
Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines are the major products.
Substitution: Substituted anilines or benzodioxols are formed.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and protein binding due to its potential as a ligand.
Medicine
The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the chloroanilino and benzodioxol moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily acetamide derivatives with sulfonamide, halogenated aromatic, or heterocyclic substituents. Key comparisons include:
Structural and Functional Group Analysis
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that may contribute to its biological activity:
- Amino group : Involved in various biochemical interactions.
- Benzodioxole moiety : Known for its role in medicinal chemistry, particularly in anticancer and antimicrobial activities.
- Chloroaniline : Often linked to antitumor properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific enzymes involved in tumor growth.
In vitro studies demonstrated that related compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating potent activity .
Antimicrobial Activity
Compounds containing the benzodioxole structure have been reported to possess antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways. For example, certain benzodioxole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .
Case Studies
-
Hydrazone Derivatives :
- A series of hydrazone compounds were synthesized and evaluated for their biological activities. One derivative showed an IC50 of 5.3 μM against ribonucleotide reductase (RR), a critical enzyme in DNA synthesis and a target for cancer therapy .
- Another study highlighted the antiplasmodial activity of similar compounds against Plasmodium falciparum, indicating potential use in malaria treatment .
- Structure-Activity Relationship (SAR) :
Summary of Biological Activities
| Property | Value/Description |
|---|---|
| Anticancer Activity | IC50 values ranging from 5 μM to 20 μM |
| Antimicrobial Spectrum | Effective against both Gram-positive and Gram-negative bacteria |
| Target Enzyme | Ribonucleotide reductase (RR) |
Comparative Analysis of Related Compounds
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Hydrazone A | 5.3 | Anticancer |
| Benzodioxole derivative B | 10 | Antimicrobial |
| Benzothiazole hydrazone C | 15 | Antimalarial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
